Dienestrol
Overview
Description
Dienestrol is a synthetic non-steroidal estrogen belonging to the stilbestrol group. It is primarily used to treat menopausal symptoms, such as atrophic vaginitis and kraurosis vulvae. This compound has been studied for its potential use in treating prostate cancer in men through rectal administration . It was first introduced in the United States in 1947 and in France in 1948 .
Scientific Research Applications
Dienestrol has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study the behavior of synthetic estrogens and their interactions with various reagents.
Biology: It is used to investigate the effects of synthetic estrogens on cellular processes and gene expression.
Medicine: this compound is used to treat menopausal symptoms and has been studied for its potential use in treating prostate cancer.
Industry: this compound is used in the production of pharmaceuticals and as a research tool in the development of new estrogenic compounds
Mechanism of Action
Target of Action
Dienestrol is a synthetic, non-steroidal estrogen . Its primary targets are estrogen receptors . Estrogen receptors are proteins found inside cells, and they are activated by the hormone estrogen. They are present in various tissues including the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary .
Mode of Action
This compound interacts with its targets, the estrogen receptors, by passively diffusing into target cells of responsive tissues . Once inside the cell, it complexes with the estrogen receptors and enters the cell’s nucleus . This interaction initiates or enhances gene transcription of protein synthesis after binding to DNA . This process results in the production of proteins that carry out the various functions of estrogen in the body.
Biochemical Pathways
The biochemical pathways affected by this compound involve the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . This compound also suppresses the secretion of follicle-stimulating hormone (FSH) from the anterior pituitary . The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH) .
Pharmacokinetics
It is known that estrogens like this compound diffuse into their target cells . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include increasing a normal clear discharge from the vagina and making the vulva and urethra healthy . It relieves or lessens dryness and soreness in the vagina, itching, redness, or soreness of the vulva . Conditions that are treated with vaginal estrogens include a genital skin
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Dienestrol can be synthesized through various methods. One common synthetic route involves the condensation of phenol derivatives with ethylene derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction conditions, including temperature, pressure, and the concentration of reactants. The final product is purified through crystallization and filtration to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Dienestrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various substituted this compound derivatives depending on the substituents used.
Comparison with Similar Compounds
- Diethylstilbestrol
- Hexestrol
- Methestrol
- Benzestrol
Dienestrol’s unique binding affinity and pharmacological properties make it a valuable compound in both research and clinical applications.
Properties
IUPAC Name |
4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDFQCUYFHCNBW-SCGPFSFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873495 | |
Record name | (E,E)-Dienestrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20873495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS ., SOL IN FIXED OILS. | |
Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIENESTROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA., ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/, THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/, At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/ | |
Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
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Record name | DIENESTROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
MINUTE NEEDLES FROM DILUTE ALC, WHITE NEEDLES FROM ETHANOL, COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER | |
CAS No. |
13029-44-2, 84-17-3 | |
Record name | 4,4′-[(1E,2E)-1,2-Diethylidene-1,2-ethanediyl]bis[phenol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13029-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dienestrol [USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084173 | |
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Record name | Dienestrol [INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013029442 | |
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Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
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Record name | dienestrol | |
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Record name | Dienestrol | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.381 | |
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Record name | DIENESTROL | |
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Record name | DIENESTROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
233-234, 227-228 °C, PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/, SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C, MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/ | |
Record name | Dienestrol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIENESTROL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3313 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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